molecular formula C21H23ClN6O B2591311 N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1351661-26-1

N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2591311
CAS RN: 1351661-26-1
M. Wt: 410.91
InChI Key: YCIXTAHVYXXRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23ClN6O and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a compound involved in various synthetic and analytical chemistry research studies. For instance, its derivatives have been synthesized and characterized for their potential in inhibiting in vivo angiogenesis, evaluated using chick chorioallantoic membrane (CAM) model and DNA cleavage activities, suggesting their potency as anticancer agents due to anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide have been explored for their potential as therapeutic agents. Research into Glycine Transporter 1 (GlyT1) inhibitors identified structurally related compounds, highlighting their importance in developing treatments for central nervous system disorders by modulating glycine levels in the brain (Yamamoto et al., 2016).

Analytical Method Development

Analytical methods involving N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide and related substances have been developed for quality control and pharmaceutical analysis. Techniques such as nonaqueous capillary electrophoresis have been applied to separate and analyze these compounds effectively, demonstrating the compound's relevance in ensuring the purity and quality of pharmaceutical products (Ye et al., 2012).

Anti-inflammatory and Analgesic Research

The compound and its derivatives have also been studied for their anti-inflammatory and analgesic properties. Research has synthesized novel compounds derived from this chemical structure, showing significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with promising analgesic and anti-inflammatory activities. These findings open avenues for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Exploratory studies into the antimicrobial properties of derivatives of N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide have identified compounds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest the potential for these compounds to contribute to the development of new antimycobacterial agents, addressing the urgent need for treatments effective against resistant tuberculosis strains (Lv et al., 2017).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-14-17(22)4-3-5-18(14)26-21(29)16-6-9-27(10-7-16)19-12-20(25-13-24-19)28-11-8-23-15(28)2/h3-5,8,11-13,16H,6-7,9-10H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIXTAHVYXXRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.